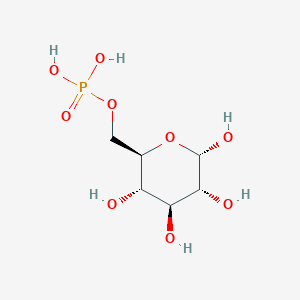![molecular formula C11H16FN3S2 B3061982 [18F]FP-Tztp CAS No. 161395-77-3](/img/structure/B3061982.png)
[18F]FP-Tztp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-[18F]Fluoropropylthio)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine, commonly referred to as [18F]FP-TZTP, is a selective radiotracer for the muscarinic acetylcholine receptor subtype M2. This compound is primarily used in positron emission tomography (PET) scans to study neurological disorders such as Alzheimer’s disease . The preferential binding of this compound to the M2 receptor makes it a valuable tool for imaging and diagnosing conditions where M2 receptor density is altered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [18F]FP-TZTP involves a two-step procedure. Initially, 18F-radiolabelling of propyl ditosylate is performed to produce [18F]fluoropropyl tosylate. This intermediate is then alkylated onto a sulfide to form the thioalkyl chain of this compound . The optimal radiolabelling conditions include a total flow rate of 40 mL/min and a temperature of 190°C, resulting in a radiochemical yield of 26 ± 10% with a molar activity of 182 ± 65 GBq/mol and 99% radiochemical purity .
Industrial Production Methods
Industrial production of this compound utilizes continuous-flow microfluidics, a technique that reduces the amount of chemical reagents, shortens reaction times, and generally results in higher radiochemical yields compared to traditional methods . This method is advantageous for large-scale production due to its efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
[18F]FP-TZTP primarily undergoes substitution reactions during its synthesis. The initial step involves the substitution of a tosyl group with a fluorine-18 atom, followed by the alkylation of the resulting intermediate .
Common Reagents and Conditions
Reagents: Propyl ditosylate, fluorine-18, sulfide.
Conditions: High temperature (190°C), continuous-flow microfluidics.
Major Products
The major product of these reactions is this compound, with high radiochemical purity and specific activity suitable for PET imaging .
Scientific Research Applications
Chemistry
In chemistry, [18F]FP-TZTP is used as a radiotracer to study the binding properties and kinetics of muscarinic acetylcholine receptors .
Biology
In biological research, this compound helps in understanding the distribution and density of M2 receptors in various tissues, particularly the brain .
Medicine
In medicine, this compound is utilized in PET imaging to diagnose and monitor neurological disorders such as Alzheimer’s disease. Its ability to selectively bind to M2 receptors makes it a valuable tool for early detection and intervention .
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting the muscarinic acetylcholine receptor subtype M2 .
Mechanism of Action
[18F]FP-TZTP exerts its effects by selectively binding to the muscarinic acetylcholine receptor subtype M2. This binding allows for the visualization of M2 receptor distribution and density in vivo using PET imaging . The slower dissociation kinetics of this compound from M2 receptors compared to other muscarinic receptor subtypes contribute to its selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(3-Fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
- 4-[18F]fluorobenzyl-dexetimide
Uniqueness
Compared to similar compounds, [18F]FP-TZTP has a higher selectivity for the M2 receptor, making it more effective for imaging studies related to neurological disorders . Its unique binding properties and slower dissociation kinetics enhance its utility in PET imaging .
Properties
CAS No. |
161395-77-3 |
|---|---|
Molecular Formula |
C11H16FN3S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-(3-(18F)fluoranylpropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3/i12-1 |
InChI Key |
NQKPPQNBFQLLIZ-DWSYCVKZSA-N |
Isomeric SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCC[18F] |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















